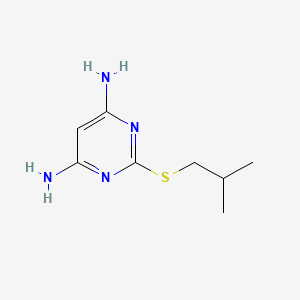
2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine, also known as MPTP, is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a key role in DNA repair. MPTP is a valuable tool for studying the role of PARP in various biological processes and diseases.
Mécanisme D'action
2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine works by inhibiting the activity of PARP, which is an enzyme that plays a critical role in the repair of DNA damage. When DNA is damaged, PARP is activated and helps to repair the damage by recruiting other proteins to the site of the damage. However, if PARP is inhibited, the DNA damage cannot be repaired, which can lead to cell death.
Biochemical and Physiological Effects:
2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which can lead to the death of the tumor. 2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine in lab experiments is its potency as a PARP inhibitor. It is also relatively easy to synthesize and purify, which makes it a cost-effective tool for researchers. However, one of the limitations of using 2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine is its specificity as a PARP inhibitor. It may also have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research involving 2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine. One area of interest is the development of more specific PARP inhibitors that can target specific isoforms of PARP. Another area of interest is the use of PARP inhibitors in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the role of PARP in other biological processes, such as aging and neurodegeneration, is an area of active research.
Méthodes De Synthèse
2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine can be synthesized using a multi-step process that involves the reaction of 2-chloro-4,6-diaminopyrimidine with 2-methylpropylthiol in the presence of a base. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine has been used in a wide range of scientific research applications. It has been shown to be effective in studying the role of PARP in DNA repair, apoptosis, and inflammation. 2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine has also been used in cancer research, as PARP inhibitors have shown promise in the treatment of certain types of cancer.
Propriétés
IUPAC Name |
2-(2-methylpropylsulfanyl)pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S/c1-5(2)4-13-8-11-6(9)3-7(10)12-8/h3,5H,4H2,1-2H3,(H4,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKBEEOFFDBHSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC(=CC(=N1)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isobutylthio)pyrimidine-4,6-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

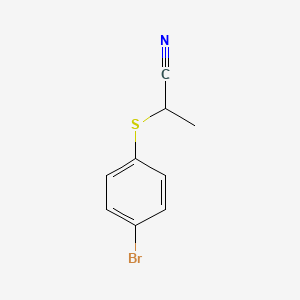
![3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7514411.png)
![cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7514417.png)
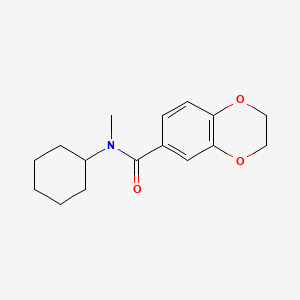
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7514426.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7514429.png)
![N-[1-(4-fluorophenyl)ethyl]-1-(4-methoxynaphthalene-1-carbonyl)piperidine-3-carboxamide](/img/structure/B7514442.png)
![1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea](/img/structure/B7514449.png)
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7514454.png)
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7514457.png)
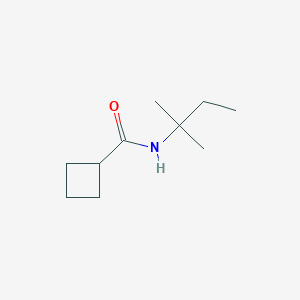
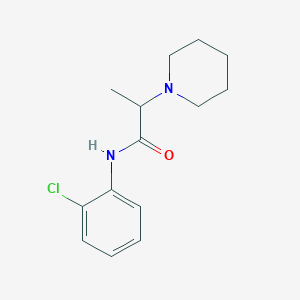
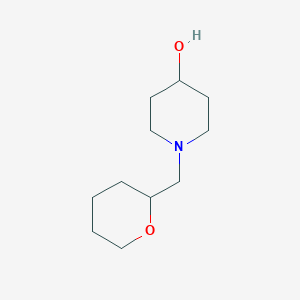
![N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7514502.png)